Croscarmellose sodium (CAS: 9004-32-4) is an internally cross-linked polymer of sodium carboxymethylcellulose (NaCMC) utilized globally as a premier superdisintegrant in solid dosage pharmaceutical formulations. Unlike standard NaCMC, which is highly water-soluble and forms viscous solutions, the cross-linking in croscarmellose sodium renders it virtually insoluble while maintaining exceptional hydrophilicity. This structural modification allows the compound to absorb water rapidly and swell to 4–8 times its original volume, generating the immense internal hydrostatic pressure required to rupture tablet matrices [1]. In procurement and formulation workflows, croscarmellose sodium is prioritized for its dual-action disintegration mechanism—combining rapid capillary wicking with moderate, non-gelling swelling—making it highly effective at low use levels (typically 1–5% w/w) across both direct compression and wet granulation processes [2].
Substituting croscarmellose sodium with other common superdisintegrants, such as sodium starch glycolate (SSG) or crospovidone (PVPP), fundamentally alters tablet disintegration kinetics and dissolution profiles. While SSG boasts a massive swelling capacity, it is highly prone to forming a viscous, pore-occluding gel at concentrations above 4–5%, which paradoxically retards water penetration and traps the active pharmaceutical ingredient (API) [1]. Conversely, crospovidone relies almost entirely on capillary wicking and shape-memory strain recovery rather than swelling; while this makes it exceptionally fast-wetting, it often lacks the disruptive swelling force required to break apart highly water-soluble matrices like lactose[2]. Furthermore, replacing cross-linked croscarmellose sodium with un-crosslinked sodium carboxymethylcellulose results in complete failure, as the un-crosslinked polymer simply dissolves into a binder-like mucilage rather than fracturing the compact.
In comparative studies of superdisintegrants at equivalent concentrations (e.g., 3% w/w), croscarmellose sodium demonstrates rapid disintegration without the gelling drawbacks associated with starch-based alternatives. Tablets formulated with 3% croscarmellose sodium achieved a disintegration time of 45 seconds, whereas identical formulations using 3% sodium starch glycolate (SSG) required 60 seconds [1]. This delay in the SSG formulation is attributed to its tendency to form a viscous gel layer upon hydration, which occludes the tablet's capillary pores and restricts further water ingress.
| Evidence Dimension | In vitro disintegration time at 3% w/w concentration |
| Target Compound Data | 45 seconds |
| Comparator Or Baseline | 60 seconds (Sodium starch glycolate) |
| Quantified Difference | 25% faster disintegration for Croscarmellose sodium |
| Conditions | Standardized tablet matrix, in vitro disintegration testing |
Buyers formulating high-concentration or rapid-release tablets should select croscarmellose sodium over SSG to prevent gel-blocking and ensure immediate API release.
The choice of superdisintegrant must align with the solubility of the bulk filler. In formulations utilizing highly water-soluble diluents like lactose, croscarmellose sodium significantly outperforms wicking-dominant disintegrants. Because lactose dissolves quickly, it can blunt the capillary action required by crospovidone. Croscarmellose sodium, which expands 4-8 times its volume, provides the necessary mechanical swelling force to rupture the dissolving lactose matrix, rendering compacts with rapid drug dissolution that crospovidone cannot match in this specific environment [1].
| Evidence Dimension | Disintegration mechanism efficacy in soluble matrices |
| Target Compound Data | High efficacy (swelling-driven matrix rupture) |
| Comparator Or Baseline | Reduced efficacy (Crospovidone, wicking-driven) |
| Quantified Difference | CCS provides dominant swelling force (4-8x volume) vs PVPP's minimal swelling (shape-memory reliance) |
| Conditions | Lactose-based tablet compacts |
For procurement teams sourcing excipients for lactose-heavy formulations, croscarmellose sodium is the mandatory choice to ensure the tablet fractures before the filler dissolves into a solid mass.
The swelling capacity of croscarmellose sodium is highly sensitive to the pH of the surrounding medium due to its ionizable carboxymethyl substituents. In neutral media (pH 6.8), croscarmellose sodium exhibits a high water uptake rate of 0.55 g/s. However, in highly acidic gastric media (pH 1.0), its water uptake drops significantly to 0.26 g/s [1]. In contrast, the non-ionic superdisintegrant crospovidone maintains a more consistent water uptake across pH levels (0.52 g/s at pH 6.8 vs. 0.32 g/s at pH 1.0) [1].
| Evidence Dimension | Water uptake rate across pH extremes |
| Target Compound Data | 0.55 g/s (pH 6.8) dropping to 0.26 g/s (pH 1.0) |
| Comparator Or Baseline | Crospovidone: 0.52 g/s (pH 6.8) dropping to 0.32 g/s (pH 1.0) |
| Quantified Difference | CCS experiences a 52.7% reduction in acidic uptake, whereas PVPP experiences a 38.4% reduction |
| Conditions | Water uptake assays in simulated intestinal (pH 6.8) and gastric (pH 1.0) fluids |
Formulators must account for this pH sensitivity; if rapid gastric disintegration (pH 1.0) is the sole critical parameter, alternative non-ionic disintegrants may be evaluated, but CCS remains superior for intestinal or pH-neutral release.
In the development of Orally Disintegrating Tablets (ODTs), wetting time is a critical proxy for saliva absorption. Croscarmellose sodium provides a balanced wetting profile, achieving full wetting in 44.33 ± 2.48 seconds in standardized ODT assays. This is significantly faster than sodium starch glycolate (62.00 ± 2.31 seconds), which absorbs water more slowly due to initial surface gelling, though it is slower than the ultra-porous crospovidone (34.67 ± 3.10 seconds) [1].
| Evidence Dimension | Simulated wetting time for ODTs |
| Target Compound Data | 44.33 seconds |
| Comparator Or Baseline | 62.00 seconds (Sodium starch glycolate) |
| Quantified Difference | CCS wets 28.5% faster than SSG |
| Conditions | Simulated wetting test on wet filter paper for ODT formulations |
Croscarmellose sodium offers the optimal middle ground for ODTs, avoiding the slow wetting and gelling of SSG while providing more structural swelling than crospovidone.
Because croscarmellose sodium utilizes a swelling mechanism rather than pure capillary wicking, it is the premier choice for tablets heavily reliant on water-soluble diluents like lactose, where wicking agents fail to generate sufficient disruptive force [1].
In scenarios where a high weight percentage of disintegrant is required to break up dense or hydrophobic APIs, croscarmellose sodium is preferred over sodium starch glycolate to prevent the formation of a viscous, release-retarding gel layer[2].
Given its high swelling capacity and water uptake rate of 0.55 g/s at pH 6.8, croscarmellose sodium is highly optimized for formulations designed to disintegrate rapidly in the neutral pH environment of the lower GI tract [3].
For ODTs requiring a compromise between rapid saliva wetting and strong mechanical fracture, croscarmellose sodium provides an ideal intermediate wetting time (~44s) compared to the extremes of SSG and crospovidone, ensuring rapid breakdown without excessive tablet hardening [4].